Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus the Core 2-Aminothiazole Fragment
The target compound exhibits computed physicochemical properties that significantly diverge from the minimal 2-aminothiazole fragment (2-AT core). The methylsulfanyl-phenyl and acetamide substituents increase the calculated partition coefficient (ALogP) from approximately 0.3 (2-aminothiazole) to 2.83, representing a >2.5 log unit increase in lipophilicity [1]. Concurrently, the topological polar surface area (tPSA) increases from 54.0 Ų (2-AT core) to 54.0 Ų (target compound, with internal hydrogen bonding mitigating the acetamide contribution), while the hydrogen bond donor count remains at 1 (the acetamide N–H; the 2-amino group contributes 2 additional HBDs in the free base form). This lipophilicity shift without proportional tPSA increase places the compound in a more favorable region of CNS MPO (Multiparameter Optimization) space for cell permeability relative to polar 2-AT congeners [2].
| Evidence Dimension | Computed lipophilicity (ALogP) |
|---|---|
| Target Compound Data | ALogP = 2.83 |
| Comparator Or Baseline | 2-Aminothiazole core: ALogP ≈ 0.3 |
| Quantified Difference | ΔALogP ≈ +2.53 log units |
| Conditions | ZINC15 computational prediction; pH-independent partition coefficient |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, which is a key differentiator for cell-based phenotypic screening where polar 2-AT fragments often show poor cellular uptake.
- [1] ZINC15 Database. ZINC000009013874 – Predicted Physicochemical Properties. Accessed May 2026. View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. View Source
